molecular formula C26H29N3O5 B265486 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265486
M. Wt: 463.5 g/mol
InChI Key: NKLPWXFAIRTIQG-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has been extensively studied for its potential application in scientific research. This compound, also known as ABT-702, is a selective inhibitor of the enzyme adenosine kinase, which is involved in the metabolism of the neurotransmitter adenosine.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of adenosine kinase, which is responsible for the metabolism of adenosine. By inhibiting this enzyme, 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one increases the levels of adenosine in the body, which has been linked to a variety of physiological effects.
Biochemical and Physiological Effects:
4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects. In the brain, 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one increases the levels of adenosine, which has been linked to the treatment of neurological disorders such as epilepsy and Parkinson's disease. In cancer cells, 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the growth of cancer cells by blocking the adenosine kinase enzyme. In the immune system, 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one modulates the immune response by increasing the levels of adenosine in the body.

Advantages and Limitations for Lab Experiments

4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of adenosine kinase, which makes it a useful tool for studying the role of adenosine in various physiological processes. However, one limitation is that it has a relatively short half-life, which can make it difficult to study the long-term effects of 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in vivo.

Future Directions

There are several future directions for the study of 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential application in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another direction is to study its potential application in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one and its potential application in various physiological processes.

Synthesis Methods

The synthesis of 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting with the reaction of 4-(allyloxy)benzoic acid with thionyl chloride to form 4-(allyloxy)benzoyl chloride. This intermediate is then reacted with 3-(4-morpholinyl)propylamine to form the corresponding amide. The amide is then cyclized with 2-pyridinecarboxaldehyde in the presence of a reducing agent to form 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential application in a variety of scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to increase the levels of adenosine in the brain, which has been linked to the treatment of neurological disorders such as epilepsy and Parkinson's disease. In cancer research, 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of cancer cells by blocking the adenosine kinase enzyme. In immunology, 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to modulate the immune response by increasing the levels of adenosine in the body.

properties

Product Name

4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H29N3O5/c1-2-16-34-20-9-7-19(8-10-20)24(30)22-23(21-6-3-4-11-27-21)29(26(32)25(22)31)13-5-12-28-14-17-33-18-15-28/h2-4,6-11,23,30H,1,5,12-18H2/b24-22+

InChI Key

NKLPWXFAIRTIQG-ZNTNEXAZSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=N4)/O

SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=N4)O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=N4)O

Origin of Product

United States

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